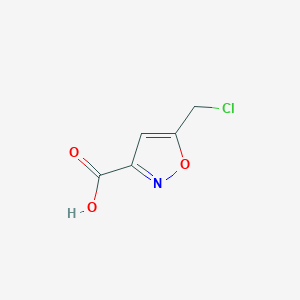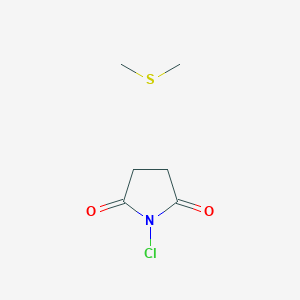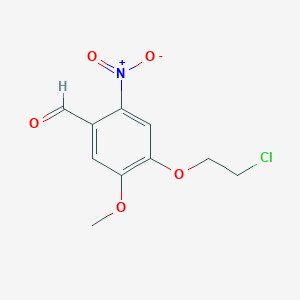
1,2-Thiazole-5-carbonyl chloride
Übersicht
Beschreibung
“1,2-Thiazole-5-carbonyl chloride” is a chemical compound with the molecular formula C4H2ClNOS . It is a derivative of thiazole, a five-membered aromatic heterocyclic compound containing sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with key intermediate products. For instance, the synthesis of isotianil, a bactericide, involves the reaction of the key intermediate product, N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, with thionyl chloride in N,N-dimethylformamide at 60°C . Another example is the synthesis of 2-aminothiazoles, which are significant organic medicinal compounds utilized as starting materials for the synthesis of diverse range of heterocyclic analogues .
Molecular Structure Analysis
The molecular structure of “1,2-Thiazole-5-carbonyl chloride” can be analyzed using spectroscopic methods. For instance, the 1H NMR spectrum of a related compound, N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide, showed signals attributed to protons of the NH2 group and aromatic protons . The 13C NMR spectrum of isotianil, another related compound, showed signals due to C=O and C≡N carbons .
Chemical Reactions Analysis
Thiazole derivatives, including “1,2-Thiazole-5-carbonyl chloride”, can undergo various chemical reactions. For example, the reaction of 2-cyanobenzylamine with 3,4-dichloro-1,2-thiazole-5-carbonyl chloride in the presence of pyridine or 4-dimethylaminopyridine can afford isotianil . Another example is the reaction of 3,4-dichloro-1,2-thiazole-5-carbonitrile with sodium hydroxide in water, which yields 3,4-dichloro-1,2-thiazole-5-carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Thiazole-5-carbonyl chloride” can be inferred from related compounds. For instance, isothiazole, a related compound, has a molar mass of 85.12 g/mol and a boiling point of 114°C . The compound is also acidic, with a pKa of -0.5 of its conjugate acid .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiazoles and their derivatives have gained considerable attention due to their broad applications in medicinal chemistry . They exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antimicrobial Applications
Thiazole derivatives exhibit several biologically significant activities, including antibacterial (active against a bacterial infection), antiprotozoal (active against protozoan infection), antitubercular (active against mycobacterium tuberculosis), and antifungal (active against mycoses, such as athlete’s foot, ringworm, candidiasis, and serious systemic infections) .
Industrial Applications
Thiazoles are used in various industrial applications such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Biological Evaluation
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Anticancer Applications
Thiazoles are used in cancer treatment drugs like tiazofurin . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor activities is described .
Neurological Applications
The thiazole-containing vitamin B1 (thiamine), for example, aids in the regular working of the neurological system by facilitating the formation of acetylcholine .
Antidepressant Applications
Thiazoles are used as an antidepressant drug (pramipexole) .
Antiulcer Applications
Wirkmechanismus
The mechanism of action of “1,2-Thiazole-5-carbonyl chloride” and its derivatives can be inferred from their biological activities. For instance, 2-aminothiazoles are known for their promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . These compounds can act as antagonists against target enzymes such as UDP-N-acetylmuramate/L-alanine ligase .
Safety and Hazards
“1,2-Thiazole-5-carbonyl chloride” and its related compounds can pose safety hazards. For example, 1,3-Thiazole-2-carbonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, reacts violently with water, and liberates toxic gas upon contact with water .
Zukünftige Richtungen
Thiazole derivatives, including “1,2-Thiazole-5-carbonyl chloride”, have wide-ranging applications in drug development due to their diverse biological activities . Future research could focus on the development of more potent inhibitors of target enzymes that can be used for treating various diseases . Additionally, green synthetic strategies could be explored for the sustainable synthesis of thiazole derivatives .
Eigenschaften
IUPAC Name |
1,2-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-2-6-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSLWGCXWCZPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614119 | |
| Record name | 1,2-Thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Thiazole-5-carbonyl chloride | |
CAS RN |
3683-97-4 | |
| Record name | 1,2-Thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine](/img/structure/B1628688.png)



![5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde](/img/structure/B1628696.png)


![4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1628701.png)





